

# Application of Liraglutide in Dermatological Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Liral     |           |
| Cat. No.:            | B10858300 | Get Quote |

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an anti-diabetic medication with emerging applications in dermatological research.[1][2][3] Its therapeutic potential extends beyond glycemic control, demonstrating significant anti-inflammatory and wound-healing properties. These characteristics make it a compelling compound for investigation in various skin disease models, including psoriasis, hidradenitis suppurativa (HS), and wound healing.[4] [5][6][7] Liraglutide's mechanism of action in the skin is multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as the IL-23/Th17 axis and NF-κB, as well as the promotion of keratinocyte migration via the PI3K/Akt pathway.[5][6][8][9] These application notes provide a comprehensive overview of the use of liraglutide in dermatological research models, complete with detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and workflows.

#### Key Research Applications

 Psoriasis: Liraglutide has been shown to ameliorate psoriasis-like skin inflammation in animal models by inhibiting the IL-23/Th17 pathway, a critical driver of psoriatic pathogenesis.[5][10] It reduces the expression of pro-inflammatory cytokines such as IL-17, IL-22, and TNF-α.[5][10]



- Hidradenitis Suppurativa (HS): Clinical case reports and initial studies suggest that liraglutide
  may improve disease severity in patients with HS, a chronic inflammatory skin condition.[4]
  This effect is thought to be linked to its systemic anti-inflammatory properties and its impact
  on metabolic comorbidities often associated with HS.[4]
- Wound Healing: Liraglutide promotes wound healing by accelerating keratinocyte migration, a crucial step in re-epithelialization.[6][9] This is mediated through the activation of the PI3K/Akt signaling pathway.[9]

### **Experimental Protocols**

## Protocol 1: In Vitro Keratinocyte Scratch Wound Healing Assay

This protocol is designed to assess the effect of liraglutide on keratinocyte migration, a key process in wound healing.[9]

#### Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Liraglutide stock solution (dissolved in DMSO)
- PI3K inhibitor (e.g., LY294002) or Akt inhibitor (optional, for mechanism studies)
- 96-well cell culture plates
- Pipette tips or a wound-making tool
- Microscope with live-cell imaging capabilities

#### Procedure:

 Cell Seeding: Seed HaCaT cells in 96-well plates at a density that allows them to reach confluence within 24-48 hours.



- Scratch Wound Creation: Once cells are confluent, create a scratch wound in the center of each well using a sterile pipette tip or a specialized wound-making tool.
- Treatment: Wash the wells with PBS to remove detached cells. Add fresh DMEM containing
  different concentrations of liraglutide (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO).
   For mechanism-of-action studies, pre-incubate cells with a PI3K or Akt inhibitor before
  adding liraglutide.
- Live-Cell Imaging: Place the plate in a live-cell imaging system and capture images of the wound area at regular intervals (e.g., every 2 hours) for up to 24 hours.
- Data Analysis: Measure the wound area at each time point using image analysis software.
   Calculate the percentage of wound closure relative to the initial wound area.

## Protocol 2: In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice and treatment with liraglutide.[5]

#### Materials:

- 8-10 week old female BALB/c or C57BL/6 mice
- Imiquimod cream (5%)
- Liraglutide solution for injection
- · Calipers for measuring skin thickness
- Psoriasis Area and Severity Index (PASI) scoring guide

#### Procedure:

 Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.



- Psoriasis Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg
   of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
- Liraglutide Treatment: Administer a daily subcutaneous injection of liraglutide (e.g., 0.3 mg/kg/day) or saline vehicle control. Treatment can be initiated before or after the induction of psoriasis.[5][10]
- Disease Severity Assessment: Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness of the back and ear skin using a modified PASI scoring system (scores from 0 to 4 for each parameter). Measure skin thickness using calipers.
- Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect skin and spleen samples. Analyze the skin for histopathological changes (e.g., epidermal thickness, inflammatory cell infiltration) and for the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by qPCR or ELISA.

## Protocol 3: In Vitro LPS-Induced Inflammation in Keratinocytes

This protocol is for inducing an inflammatory response in keratinocytes to study the antiinflammatory effects of liraglutide.

#### Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- Liraglutide stock solution
- Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits for cytokines)

#### Procedure:



- Cell Culture: Culture HaCaT cells to approximately 80% confluence.
- Liraglutide Pre-treatment (Optional): Pre-treat the cells with various concentrations of liraglutide for a specified period (e.g., 2-4 hours) before LPS stimulation.
- LPS Stimulation: Induce inflammation by adding LPS to the cell culture medium at a final concentration of 1  $\mu$ g/mL and incubate for 24 hours.
- Liraglutide Treatment: If not pre-treated, add liraglutide concurrently with LPS or after a period of LPS stimulation.
- Sample Collection and Analysis: After the incubation period, collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by ELISA. Lyse the cells to extract RNA or protein for analysis of gene expression (qPCR) or protein activation (Western blot) of inflammatory markers like NF-κB.

### **Quantitative Data Summary**



| Model                                             | Key Findings                                                                                                                | Liraglutide<br>Treatment                                                    | Reference |
|---------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Imiquimod-Induced<br>Psoriasis in db/db<br>Mice   | Reduced PASI scores,<br>decreased protein and<br>mRNA expression of<br>IL-23, IL-17, IL-22,<br>and TNF-α in skin<br>tissue. | 0.3 mg/kg/day for 4<br>weeks before<br>imiquimod induction.                 | [5]       |
| In Vitro Wound<br>Healing (HaCaT cells)           | Increased<br>keratinocyte<br>migration.                                                                                     | 1 nM, 10 nM, 100 nM for up to 24 hours.                                     | [9]       |
| In Vivo Wound<br>Healing (BALB/c<br>mice)         | Accelerated wound closure.                                                                                                  | Topical application of ointment containing 10 pmol/g Vaseline every 2 days. | [9]       |
| Hidradenitis<br>Suppurativa (Human<br>Case Study) | Significant reduction in Hurley Stage (2.6 to 1.1) and DLQI score (12.3 to 9.7).                                            | 3 mg daily for 3 months.                                                    |           |
| Psoriasis (Human<br>Cohort Study)                 | Significant reduction<br>in mean PASI (15.7 to<br>2.0) and DLQI (22 to<br>4) scores after 12<br>weeks.                      | Not specified.                                                              | _         |

### **Signaling Pathways and Workflows**





Click to download full resolution via product page

Caption: Liraglutide's anti-inflammatory signaling pathway in skin.





Click to download full resolution via product page

Caption: Liraglutide's pro-wound healing signaling pathway.



Click to download full resolution via product page

Caption: Experimental workflow for the in vivo psoriasis model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The treatment of hidradenitis suppurativa with the glucagon-like peptide-1 agonist liraglutide PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Protective Role of Feruloylserotonin in LPS-Induced HaCaT Cells [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Liraglutide Therapy in Obese Patients Alters Macrophage Phenotype and Decreases Their Tumor Necrosis Factor Alpha Release and Oxidative Stress Markers—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Therapeutic Potential of GLP-1 Agonists in Hidradenitis Suppurativa -JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. acneandrosacea.org [acneandrosacea.org]
- To cite this document: BenchChem. [Application of Liraglutide in Dermatological Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858300#application-of-liral-in-dermatological-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com